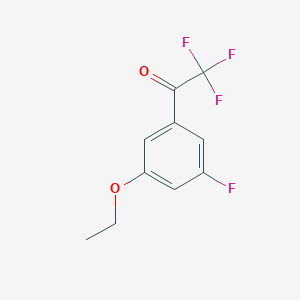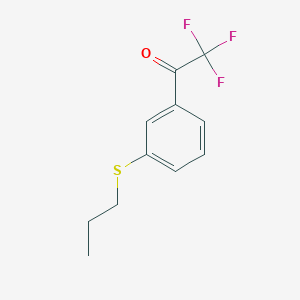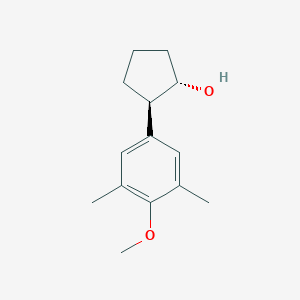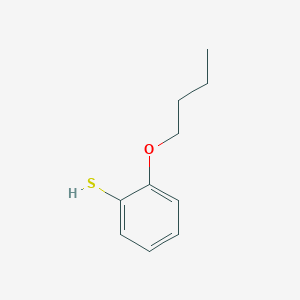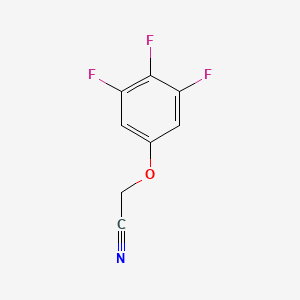
2-(3,4,5-Trifluorophenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5-Trifluorophenoxy)acetonitrile: is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a trifluorophenoxy group attached to an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenoxy)acetonitrile typically involves the reaction of 3,4,5-trifluorophenol with acetonitrile in the presence of a suitable base. One common method includes the following steps:
Starting Materials: 3,4,5-Trifluorophenol and acetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is used.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C.
Duration: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(3,4,5-Trifluorophenoxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acetonitrile moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Hydrolysis: Formation of carboxylic acids or amides.
科学的研究の応用
2-(3,4,5-Trifluorophenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3,4,5-Trifluorophenoxy)acetonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The trifluorophenoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the acetonitrile moiety can participate in various chemical transformations.
類似化合物との比較
Similar Compounds
- 2,4,5-Trifluorobenzonitrile
- 3,4,5-Trifluorobenzaldehyde
- 2,3,4-Trifluorophenol
Uniqueness
2-(3,4,5-Trifluorophenoxy)acetonitrile is unique due to the presence of both a trifluorophenoxy group and an acetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The trifluorophenoxy group enhances its lipophilicity and electron-withdrawing capability, while the acetonitrile group provides a versatile functional handle for further chemical modifications.
特性
IUPAC Name |
2-(3,4,5-trifluorophenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-3-5(13-2-1-12)4-7(10)8(6)11/h3-4H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFXGMMTZPQKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
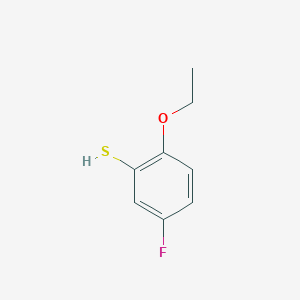
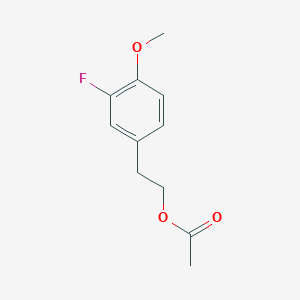
![2-[4-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999248.png)
![2-[2-(Methylthio)phenyl]-2-butanol](/img/structure/B7999251.png)
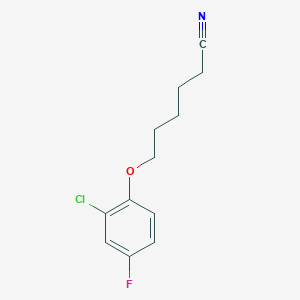
![2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile](/img/structure/B7999270.png)
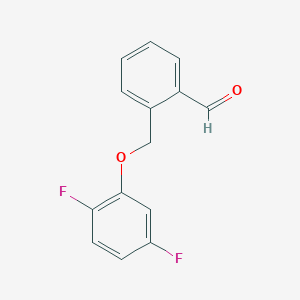
![3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol](/img/structure/B7999293.png)


